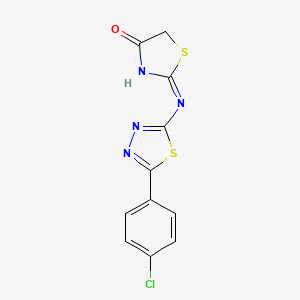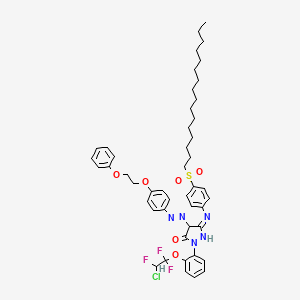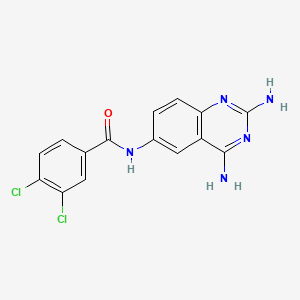
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is a chemical compound with the molecular formula C15H11Cl2N5O. It is a derivative of benzamide and quinazoline, characterized by the presence of two chlorine atoms and two amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the target compound: The 3,4-dichlorobenzoyl chloride is then reacted with 2,4-diaminoquinazoline in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Used in studies related to enzyme inhibition and protein interactions.
Materials Science:
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another benzamide derivative with similar structural features but different biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A compound with similar substitution patterns but different applications.
Uniqueness
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
55096-68-9 |
|---|---|
Formule moléculaire |
C15H11Cl2N5O |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-10-3-1-7(5-11(10)17)14(23)20-8-2-4-12-9(6-8)13(18)22-15(19)21-12/h1-6H,(H,20,23)(H4,18,19,21,22) |
Clé InChI |
GSZOCXHADICCBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


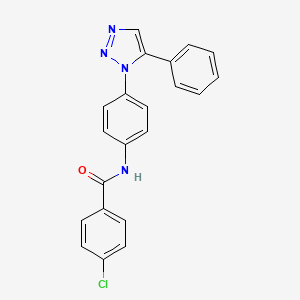
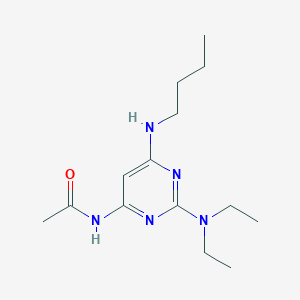
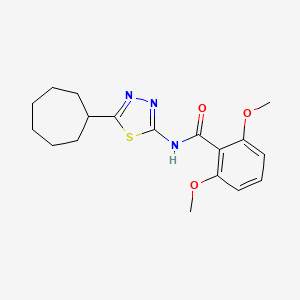
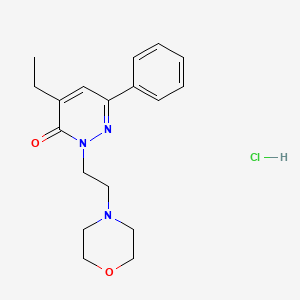
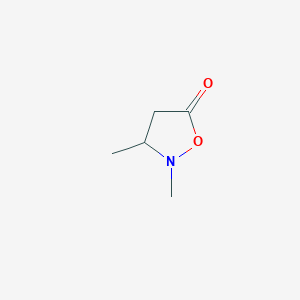
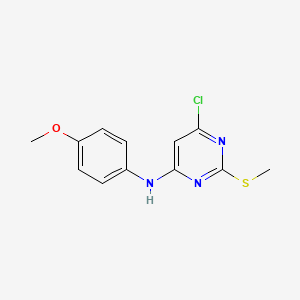
![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
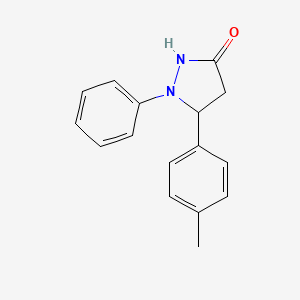
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)

![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
